N-カルバモイルマレイン酸

概要

説明

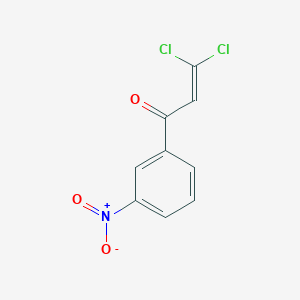

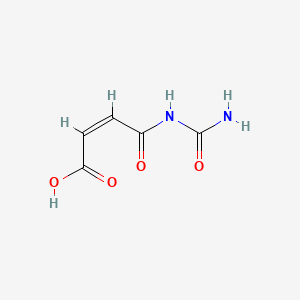

N-Carbamoylmaleamic acid, also known as Maleuric acid, is a compound with the molecular formula C5H6N2O4 . It has a molecular weight of 158.11 g/mol . The IUPAC name for this compound is (Z)-4-(carbamoylamino)-4-oxobut-2-enoic acid .

Synthesis Analysis

N-Carbamoylmaleamic acids can be obtained when cyclic anhydrides derived from succinic, maleic and phthalic acids are treated with un- or monosubstituted ureas . The reaction is typically carried out in glacial acetic acid at 50-60°C for 12 hours .Molecular Structure Analysis

The InChI representation of N-Carbamoylmaleamic acid isInChI=1S/C5H6N2O4/c6-5(11)7-3(8)1-2-4(9)10/h1-2H,(H,9,10)(H3,6,7,8,11)/b2-1- . The compound has both Canonical and Isomeric SMILES representations, which are C(=CC(=O)O)C(=O)NC(=O)N and C(=C\C(=O)O)\C(=O)NC(=O)N respectively . Physical and Chemical Properties Analysis

N-Carbamoylmaleamic acid is soluble in hot acetic acid, ethanol, acetone, benzene, and chloroform. It is practically insoluble in cold water, cold acetic acid, acetone, ligroin, chloroform, alcohol, and ether .科学的研究の応用

医薬品中間体

N-カルバモイルマレイン酸は、医薬品の中間体として使用されます . これは、さまざまな医薬品製造に使用されることを意味します。ソースには、特定の医薬品は記載されていませんが、中間体として、これらの医薬品の合成に重要な役割を果たします。

癌研究

N-カルバモイルマレイン酸は、特にエルリッヒ腹水腫瘍細胞を含む研究において、癌研究に使用されてきました . これらの研究では、エルリッヒ腹水腫瘍を持つマウスにN-カルバモイルマレイン酸を注射すると、有糸分裂のすべての段階で細胞質の膨出と有糸分裂異常が生じました . また、トリチウム化チミジンのDNAへの取り込みを阻害し、有糸分裂前細胞の有糸分裂への進行を阻害しました .

細胞毒性効果

癌研究における使用に関連して、N-カルバモイルマレイン酸とその構造的に関連する化合物は、エルリッヒ腹水腫瘍細胞に対して細胞毒性効果を示しています . このシリーズの中で最も効果的な化合物は、エチレンビス(マレウレート)およびマレウリン酸のメチル、β-ヒドロキシエチル、アリル、2-クロロエチル、イソプロピル、およびプロパルギルエステルでした . これらの化合物は、ピクノティッククロマチン塊だけでなく、有糸分裂のすべての段階で深刻な細胞質の膨出と有糸分裂異常を生じさせました .

トランスジェニック研究

マレウリン酸誘導体は、ヤギ乳中のトランスジェニックヒトアイソフォームで特徴付けられています . これは、N-カルバモイルマレイン酸が遺伝子工学およびトランスジェニック生物の生産において潜在的な用途を持つ可能性があることを示唆しています。

溶解度研究

N-カルバモイルマレイン酸は、熱い酢酸、エタノール、アセトン、ベンゼン、およびクロロホルムに可溶です . 冷たい水、冷たい酢酸、アセトン、リグロイン、クロロホルム、アルコール、およびエーテルには実質的に不溶です . この特性は、化合物の溶解度が重要な役割を果たすさまざまな化学プロセスや反応に役立つ可能性があります。

保管と取り扱い

N-カルバモイルマレイン酸は涼しい場所に保管し、乾燥した換気の良い場所で密閉容器に入れて保管してください . この情報は、この化合物を研究で使用している研究所や研究施設にとって重要です。

作用機序

Target of Action

N-Carbamoylmaleamic acid, also known as Maleuric acid, is an organic compound that is commonly used in organic synthesis It’s known to react with amine compounds to form corresponding salt compounds .

Mode of Action

It’s known to be a weak acid and can react with amine compounds to form corresponding salt compounds . More research is needed to fully understand its interaction with its targets and the resulting changes.

Biochemical Pathways

It’s often used in organic synthesis, particularly in the synthesis of amide, nitrile, and carbonyl compounds

Pharmacokinetics

It’s soluble in hot acetic acid, ethanol, acetone, benzene, and chloroform, but practically insoluble in cold water, cold acetic acid, acetone, ligroin, chloroform, alcohol, and ether . These properties may impact its bioavailability, but more research is needed to fully understand its pharmacokinetics.

Result of Action

As a component in organic synthesis, it’s used to prepare amide, nitrile, and carbonyl compounds . The exact molecular and cellular effects of its action require further investigation.

Action Environment

The action, efficacy, and stability of N-Carbamoylmaleamic acid can be influenced by environmental factors such as temperature and pH. It’s soluble in hot solvents and practically insoluble in cold solvents . It’s also a weak acid, so its reactivity can be influenced by the pH of the environment .

Safety and Hazards

N-Carbamoylmaleamic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

将来の方向性

特性

IUPAC Name |

(Z)-4-(carbamoylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c6-5(11)7-3(8)1-2-4(9)10/h1-2H,(H,9,10)(H3,6,7,8,11)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGLGTKSTGSWGQ-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)O)\C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019002 | |

| Record name | Maleuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-61-3 | |

| Record name | (2Z)-4-[(Aminocarbonyl)amino]-4-oxo-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-carbamoylmaleamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALEURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7D540JRQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Maleuric acid (N-Carbamoylmaleamic acid) and its downstream effects on cells?

A1: Maleuric acid (MA) exhibits antimitotic activity by disrupting cell division. Studies using Ehrlich ascites tumor cells demonstrate that MA causes several effects:

- Inhibition of DNA Synthesis: MA prevents the incorporation of tritiated thymidine into DNA, suggesting interference with DNA replication. [, ]

- Mitotic Arrest: MA leads to a build-up of cells in metaphase, indicating a block in the cell cycle progression. [, , ]

- Cellular and Mitotic Abnormalities: MA induces cytoplasmic blebbing, a hallmark of cellular stress, and various mitotic abnormalities, including abnormal spindle fiber formation. [, , ]

Q2: What is the structural characterization of Maleuric acid, including its molecular formula, weight, and spectroscopic data?

A2: While the provided abstracts do not contain specific spectroscopic data, the molecular formula of Maleuric acid (N-Carbamoylmaleamic acid) is C5H5NO4. Its molecular weight is 159.10 g/mol. Further spectroscopic characterization can be achieved through techniques like NMR and IR spectroscopy.

Q3: How does the structure of Maleuric acid and its derivatives influence their activity against tumor cells (Structure-Activity Relationship)?

A3: Research indicates that structural modifications to Maleuric acid significantly impact its cytotoxic effects.

- Esters of Maleuric acid: Several esters, including methyl, β-hydroxyethyl, allyl, 2-chloroethyl, isopropyl, and propargyl esters, demonstrated enhanced cytotoxicity compared to the parent compound. []

- Ethylenebis(maleurate): This compound emerged as one of the most potent derivatives, highlighting the importance of the bis-maleurate structure for activity. []

Q4: Are there any known ways to counteract the cytotoxic effects of Maleuric acid?

A4: Yes, studies show that Glutathione (GSH) can counteract the cytotoxic effects of Maleuric acid.

- Protection against Cellular Damage: Co-administration of GSH with MA significantly reduced cytoplasmic blebbing and mitotic abnormalities in Ehrlich ascites tumor cells. [, ]

- Timing of GSH Administration: The protective effects of GSH were most pronounced when administered simultaneously with MA or shortly after. []

Q5: What are the known in vitro and in vivo effects of Maleuric acid on tumor cells?

A5: Research primarily focuses on the effects of MA on Ehrlich ascites tumor cells:

- In vitro: MA induces significant morphological changes, including cytoplasmic blebbing and mitotic abnormalities, ultimately leading to cell death. [, , ]

- In vivo: Intraperitoneal injection of MA in mice bearing Ehrlich ascites tumors resulted in similar cytotoxic effects observed in vitro, confirming its antitumor activity in a living model. [, ]

Q6: Has Maleuric acid been detected as a modification on biomolecules?

A: Yes, Maleuric acid has been identified as a post-secretional modification on a recombinant human monoclonal antibody expressed in goat milk. [] This modification was found on the N-termini of both the light and heavy chains of the antibody. [] The impact of this modification on antibody function and stability requires further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2r)-2-[4-(3-Methylthiophen-2-yl)phenyl]propanoic acid](/img/structure/B1675852.png)

![7-(Azepan-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1675865.png)

![6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride](/img/structure/B1675866.png)